molecular formula C6H14CaO2 B12061228 Calcium;propan-2-olate

Calcium;propan-2-olate

Cat. No.: B12061228
M. Wt: 158.25 g/mol
InChI Key: MMLSWLZTJDJYJH-UHFFFAOYSA-N
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Description

Calcium propan-2-olate, also known as calcium isopropoxide, is an organometallic compound with the chemical formula ( \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2 ). It is a white powder that is highly reactive and used in various chemical processes. This compound is particularly notable for its role as a catalyst in organic synthesis and as a precursor in the preparation of other calcium-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium propan-2-olate can be synthesized through several methods. One common method involves the reaction of calcium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:

[ \text{Ca} + 2 \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2} + \text{H}_2 ]

This reaction requires heating and is often performed in a solvent such as tetrahydrofuran to facilitate the dissolution of calcium metal.

Industrial Production Methods

In industrial settings, calcium propan-2-olate is produced on a larger scale using similar methods but with optimized conditions to increase yield and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reactants. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Calcium propan-2-olate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form calcium carbonate and other by-products.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: It can participate in nucleophilic substitution reactions where the isopropoxide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and other alkoxides.

Major Products

    Oxidation: Calcium carbonate.

    Reduction: Various reduced organic compounds.

    Substitution: New organometallic compounds with different alkoxide groups.

Scientific Research Applications

Calcium propan-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It is used in the preparation of calcium-containing biomolecules.

    Medicine: It is explored for its potential use in drug synthesis and as a precursor for calcium supplements.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of calcium propan-2-olate involves its ability to donate isopropoxide groups to other molecules. This donation facilitates various chemical reactions, such as the formation of carbon-carbon bonds in organic synthesis. The compound acts as a Lewis base, providing electron pairs to electrophilic centers in the reactants.

Comparison with Similar Compounds

Similar Compounds

    Calcium ethoxide: Similar in structure but with ethoxide groups instead of isopropoxide.

    Calcium methoxide: Contains methoxide groups.

    Aluminum propan-2-olate: Similar in structure but with aluminum instead of calcium.

Uniqueness

Calcium propan-2-olate is unique due to its specific reactivity and the stability of the isopropoxide groups. This makes it particularly useful in reactions requiring a stable yet reactive catalyst. Its ability to act as a precursor for other calcium-containing compounds also sets it apart from similar compounds.

Properties

Molecular Formula

C6H14CaO2

Molecular Weight

158.25 g/mol

IUPAC Name

calcium;propan-2-olate

InChI

InChI=1S/2C3H7O.Ca/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2

InChI Key

MMLSWLZTJDJYJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)[O-].CC(C)[O-].[Ca+2]

Origin of Product

United States

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